

m-PEG12-NHS ester molecular weight

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Compound of Interest

Compound Name: m-PEG12-NHS ester

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An In-depth Technical Guide to m-PEG12-NHS Ester

Introduction

m-PEG12-NHS ester, or methoxy-polyethylene glycol (12) N-hydroxysuccinimidyl ester, is a functionalized derivative of polyethylene glycol (PEG). It is a valuable crosslinking reagent widely employed in bioconjugation, drug delivery, and surface modification applications. The molecule consists of a monomethyl ether-terminated PEG chain with twelve repeating ethylene glycol units, which is activated at the other end with an N-hydroxysuccinimide (NHS) ester. This NHS ester group provides reactivity towards primary amine groups (-NH2) present on proteins, peptides, and other biomolecules, forming stable amide bonds.

The hydrophilic nature of the PEG chain enhances the solubility and stability of the conjugated molecule, reduces immunogenicity, and can improve pharmacokinetic properties in therapeutic applications. This guide provides a comprehensive overview of the molecular characteristics, applications, and relevant experimental considerations for **m-PEG12-NHS ester**.

Molecular Profile

The precise molecular weight of **m-PEG12-NHS ester** is dependent on the specific linker connecting the PEG chain to the NHS ester group. The most prevalent commercially available forms utilize a succinate linker.

Quantitative Data Summary



The table below summarizes the key molecular properties of **m-PEG12-NHS ester** with a succinate linker, a common configuration for this reagent.

Property	Value
Molecular Formula	C33H59NO19
Average Molecular Weight	773.82 g/mol
Purity	Typically ≥95% (as determined by NMR)
Solubility	Soluble in water and most organic solvents
Appearance	White to off-white solid or viscous oil

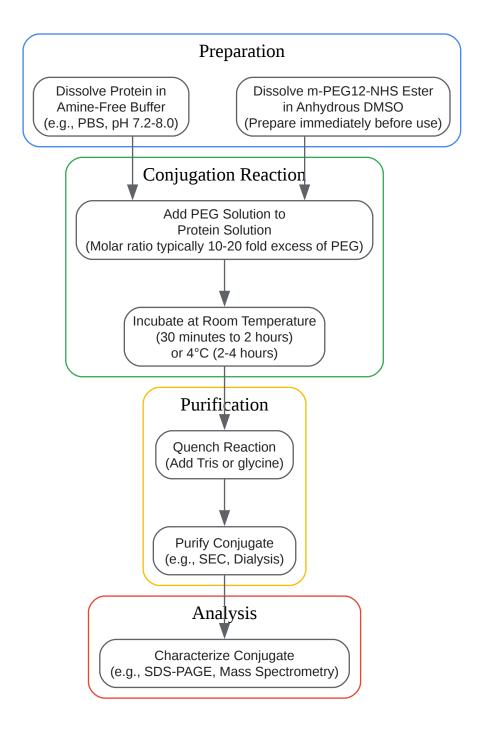
Experimental Protocols

The utility of **m-PEG12-NHS ester** lies in its ability to covalently attach PEG chains to various substrates. The following section details a general protocol for the conjugation of **m-PEG12-NHS ester** to a protein.

General Protein PEGylation Workflow

This protocol outlines the fundamental steps for conjugating **m-PEG12-NHS ester** to a protein containing accessible primary amine groups.





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General workflow for protein PEGylation with **m-PEG12-NHS ester**.

Methodology:

 Buffer Preparation: Prepare a suitable reaction buffer. Phosphate-buffered saline (PBS) at a pH range of 7.2 to 8.0 is commonly used. It is critical that the buffer is free of primary amines



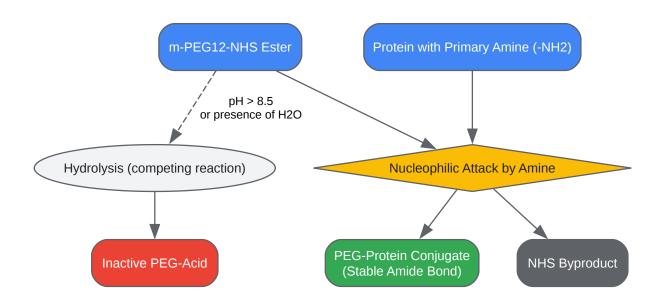
(e.g., Tris or glycine), as these will compete with the target protein for reaction with the NHS ester.

- Protein Solution Preparation: Dissolve the protein to be PEGylated in the prepared reaction buffer to a final concentration that is appropriate for the specific protein.
- m-PEG12-NHS Ester Solution Preparation: Immediately prior to initiating the conjugation reaction, dissolve the m-PEG12-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO). The NHS ester is susceptible to hydrolysis, and preparing the solution fresh is crucial for optimal reactivity.
- Conjugation Reaction: Add the dissolved m-PEG12-NHS ester to the protein solution. The
 molar ratio of PEG to protein will need to be optimized for each specific application but a 10to 20-fold molar excess of the PEG reagent is a common starting point.
- Incubation: Allow the reaction to proceed by incubating the mixture. Typical incubation times are 30 minutes to 2 hours at room temperature, or 2 to 4 hours at 4°C. The optimal time and temperature may vary depending on the protein.
- Quenching: To terminate the reaction, add a quenching buffer containing primary amines, such as Tris or glycine. This will react with and consume any unreacted m-PEG12-NHS ester.
- Purification: Remove excess PEG reagent and reaction byproducts from the PEGylated protein conjugate. Common purification methods include size-exclusion chromatography (SEC) or dialysis.
- Analysis: Characterize the resulting PEGylated protein to determine the extent of PEGylation. This can be achieved using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

Signaling Pathway and Logical Relationships

The reactivity of **m-PEG12-NHS ester** is governed by a well-defined chemical reaction pathway. The following diagram illustrates the logical steps involved in the conjugation process.





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Reaction pathway of **m-PEG12-NHS ester** with a primary amine.

The primary reaction involves the nucleophilic attack of the primary amine on the protein with the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the PEG chain to the protein, and the release of N-hydroxysuccinimide as a byproduct. A competing and undesirable reaction is the hydrolysis of the NHS ester, which is accelerated in aqueous solutions and at higher pH values. Hydrolysis leads to the formation of an unreactive PEG-acid, rendering the reagent incapable of conjugation. Therefore, maintaining appropriate buffer conditions and using freshly prepared reagents are critical for successful conjugation.

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